Inaccurate impurity standards cause failed system suitability, delaying API release. Flurbiprofen EP Impurity C (CAS 61466-95-3) is the pharmacopeial-grade reference standard for accurate HPLC quantitation.
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2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, commonly designated as Flurbiprofen EP Impurity C or alpha-hydroxy flurbiprofen, is an oxidative degradation product and key synthetic impurity of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen. In industrial and analytical procurement, it is strictly sourced as a highly purified certified reference standard (CRS). It features a hydroxyl group at the alpha-position of the propanoic acid moiety, differentiating its thermal, mass spectrometric, and chromatographic behavior from the parent active pharmaceutical ingredient (API)[1]. Procurement of this exact standard is driven by the strict regulatory requirements of pharmacopeial monographs, which mandate its use for calibrating analytical instruments, validating stability-indicating methods, and ensuring the safety and purity of commercial flurbiprofen batches prior to market release [2].
In pharmaceutical quality control and regulatory compliance, substituting Flurbiprofen Impurity C with a generic structural analog, a different flurbiprofen impurity (such as Impurity A or D), or an uncertified crude mixture is categorically unviable. Analytical methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), rely on the exact relative retention time (RRT) and specific mass-to-charge (m/z) transitions of this specific molecule to resolve it from the API peak [1]. Utilizing a non-exact substitute or a lower-purity grade would result in failed system suitability tests, inaccurate response factor calculations, and the inability to prove that the impurity levels fall below the strict pharmacopeial threshold (typically ≤0.15%), ultimately leading to the regulatory rejection of the manufactured API batch [2].
Under validated pharmacopeial HPLC conditions, Flurbiprofen Impurity C exhibits a distinct relative retention time (RRT) that allows it to be separated from the parent API and other related substances. When compared to the Flurbiprofen API, the exact standard ensures a baseline chromatographic resolution (Rs > 1.5) required by regulatory guidelines, enabling precise peak identification [1].
| Evidence Dimension | Chromatographic Resolution (Rs) and RRT |
| Target Compound Data | Exact RRT match with Rs > 1.5 against the API peak. |
| Comparator Or Baseline | Flurbiprofen API and non-target impurities (different RRTs). |
| Quantified Difference | Provides the exact retention time needed for peak identification, which generic analogs completely fail to provide. |
| Conditions | Isocratic or gradient reversed-phase HPLC-UV (e.g., 254 nm) per EP monograph. |
Exact RRT matching and resolution are mandatory for passing system suitability tests and legally releasing API batches.
In highly sensitive LC-MS/MS assays, Flurbiprofen Impurity C (molecular weight 260.26 g/mol) is unequivocally distinguished from Flurbiprofen (244.26 g/mol) by a +16 Da mass shift, corresponding to the alpha-hydroxylation. The exact standard allows for the calibration of specific multiple reaction monitoring (MRM) transitions (e.g., [M-H]- at m/z 259), achieving limits of detection (LOD) in the low ng/mL range, which is impossible to calibrate using the parent API or isomeric impurities [1].
| Evidence Dimension | Precursor ion mass and MRM calibration |
| Target Compound Data | m/z ~259 [M-H]- |
| Comparator Or Baseline | Flurbiprofen API (m/z ~243 [M-H]-) |
| Quantified Difference | +16 Da mass shift enabling absolute spectral discrimination. |
| Conditions | Electrospray ionization (ESI) negative mode LC-MS/MS. |
Enables unambiguous trace-level quantification of this specific oxidative degradation product without signal interference from the API.
For accurate quantification of impurity levels, the UV response factor of Flurbiprofen Impurity C must be precisely determined using a high-purity certified reference standard (>98% HPLC purity). Using an uncertified crude mixture introduces significant quantitative error (>5% deviation), which can falsely pass or fail an API batch against the strict ≤0.15% individual impurity limit mandated by the European Pharmacopoeia [1].
| Evidence Dimension | Assay Accuracy / UV Response Factor |
| Target Compound Data | Certified purity >98%, yielding <0.5% variance in response factor calibration. |
| Comparator Or Baseline | Uncertified crude mixture (<90% purity). |
| Quantified Difference | Eliminates >5% quantitative error in impurity calculation, preventing false batch rejection/approval. |
| Conditions | Quantitative HPLC-UV weight-based calibration. |
Accurate response factor calculation is legally required to prove API safety and compliance with ICH Q3A guidelines.
Flurbiprofen Impurity C is utilized as a mandatory reference standard in routine HPLC-UV testing to quantify impurity levels in commercial Flurbiprofen API batches, ensuring compliance with EP and USP threshold limits (typically ≤0.15%) prior to market release [1].
During pharmaceutical formulation development, this compound is spiked into API samples to validate stability-indicating analytical methods. It serves as a critical marker for tracking the oxidative degradation pathway of flurbiprofen under accelerated heat and light stress conditions[2].
In pharmacokinetic studies or environmental monitoring, the standard is used to establish precise Limits of Detection (LOD) and Limits of Quantification (LOQ). Its specific mass transitions allow for highly sensitive, interference-free trace analysis of the metabolite/impurity in complex biological or environmental matrices [3].